Bis(pentafluorophenyl) zinc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

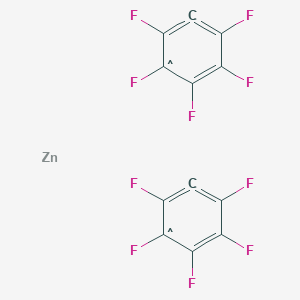

Bis(pentafluorophenyl) zinc is a useful research compound. Its molecular formula is C12F10Zn and its molecular weight is 399.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(pentafluorophenyl) zinc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(pentafluorophenyl) zinc including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coordination Complexes

Bis(pentafluorophenyl) zinc has been found capable of forming coordination complexes with various ligands, including oxygen-, nitrogen-, phosphorus-, and arsenic-containing ligands. This ability to form complexes is significant in the field of organometallic chemistry and has implications for catalysis and material science (Noltes & van den Hurk, 1964).

Solid-State Structure

The solid-state structure of bis(pentafluorophenyl)zinc has been studied, revealing a near-linear geometry for the zinc center. This finding is important for understanding the molecular structure and behavior of organozinc compounds (Sun, Piers, & Parvez, 1998).

Organic Solar Cells

In the realm of renewable energy, bis(pentafluorophenyl) zinc has been introduced as a molecular dopant in organic solar cell systems to enhance the efficiency of exciton dissociation and balance charge-carrier mobilities. This application demonstrates its potential in improving the performance of solar energy devices (Meresa et al., 2022).

Electronic Structures

The electronic structures of bis(pentafluorophenyl) zinc have been investigated using spectroscopy and computational methods. This research aids in understanding the nature of metal-ligand bonding in zinc-aryl complexes, which is crucial for the development of new materials and catalysts (Barwick et al., 2008).

Transparent Conductive Films

Bis(pentafluorophenyl) zinc has been used as a precursor for the growth of highly transparent, conductive zinc-doped indium oxide thin films. This application is significant for the development of advanced electronic and optoelectronic devices (Ni et al., 2005).

Fluorine Resonance Spectra

The fluorine resonance spectra of pentafluorophenyl-zinc halides have been studied to understand their electronic properties. This research contributes to our knowledge of zinc chemistry and its potential applications in various fields (Evans & Phillips, 1973).

Propiedades

InChI |

InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAUXNIMJYZJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=1=C(C(=C([C](C1F)F)F)F)F.C=1=C(C(=C([C](C1F)F)F)F)F.[Zn] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10Zn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[N,N-bis(trimethylsilyl)amide]yttrium](/img/structure/B7802121.png)

![2-[(Z)-(3-chloro-4-oxoniumylidenecyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate](/img/structure/B7802185.png)